N-(3-Bromo-5-nitropyridin-2-yl)acetamide is an organic compound with the molecular formula CHBrNO. This compound is a derivative of pyridine, characterized by the presence of bromine and nitro groups on the pyridine ring, along with an acetamide group attached to the nitrogen atom. It is primarily utilized in research and development, particularly in the synthesis of biologically active molecules and pharmaceuticals.
This compound belongs to the class of heterocyclic compounds, specifically pyridine derivatives. It is classified as an organic compound due to its carbon-based structure. The presence of functional groups such as bromine and nitro makes it a valuable reagent in various chemical reactions, particularly in medicinal chemistry .
The synthesis of N-(3-Bromo-5-nitropyridin-2-yl)acetamide typically involves several key steps:
This synthetic route allows for the selective introduction of functional groups, which can be further modified for specific applications.
The molecular structure of N-(3-Bromo-5-nitropyridin-2-yl)acetamide consists of a pyridine ring substituted at the 3-position with a bromine atom and at the 5-position with a nitro group. The acetamide group is attached to the nitrogen atom of the pyridine.
Key structural data includes:
N-(3-Bromo-5-nitropyridin-2-yl)acetamide can undergo various chemical reactions:
The mechanism of action for N-(3-Bromo-5-nitropyridin-2-yl)acetamide primarily involves its interaction with biological molecules through its functional groups:
N-(3-Bromo-5-nitropyridin-2-yl)acetamide exhibits properties typical of halogenated organic compounds, including reactivity due to its electrophilic sites (bromine and nitro groups). These properties make it suitable for various chemical transformations .
N-(3-Bromo-5-nitropyridin-2-yl)acetamide has diverse applications in scientific research:
N-(3-Bromo-5-nitropyridin-2-yl)acetamide (CAS 1065074-93-2) is a strategically engineered heterocyclic compound that serves as a multifunctional building block in pharmaceutical and agrochemical synthesis. Its molecular architecture incorporates three distinct reactive sites—bromine, nitro, and acetamide groups—positioned ortho to one another on the pyridine ring, creating electronic tension that facilitates regioselective transformations [3] [5]. This compound has become indispensable in medicinal chemistry for constructing kinase inhibitors and receptor antagonists, where its bromine atom participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) while the nitro group enables reduction to amino derivatives for further functionalization [3] [8]. The acetamide moiety provides both steric direction and hydrogen-bonding capability, influencing molecular conformation in target interactions [6].
Table 1: Key Physicochemical Properties
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₇H₆BrN₃O₃ | - |
Molecular Weight | 260.04 g/mol | - |
Density | 1.808±0.06 g/cm³ | 20°C, 760 Torr |
Solubility | 3.6 g/L | 25°C in water |
Storage Temperature | 2-8°C | Long-term storage |
LogP (XLogP3) | 0.9 | Calculated partition coefficient |
Commercial availability underscores its research utility, with suppliers offering varying purity grades (95%+) at significant cost differentials. Current pricing structures reflect economies of scale:
Table 2: Representative Global Suppliers
Supplier | Location | Purity | Packaging Options |
---|---|---|---|
TRC | Canada | Analytical | 25g |
Matrix Scientific | USA | >95% | 1g, 5g, 25g |
Novasyn Organics | India | Technical | Bulk quantities |
Achemica | Switzerland | >98% | Custom |
The systematic IUPAC designation N-(3-bromo-5-nitropyridin-2-yl)acetamide precisely defines atomic connectivity: a pyridine ring nitrogen at position 1, bromine at C3, nitro group (-NO₂) at C5, and an acetamide group (-NHC(O)CH₃) bonded to C2 via nitrogen [5]. This nomenclature differentiates it from isomeric structures like N-(5-bromo-3-nitropyridin-2-yl)acetamide (CAS 381679-24-9), where bromine and nitro groups exchange positions, fundamentally altering electronic distribution and reactivity patterns [6] [9]. The molecular framework belongs to the nitropyridine subclass of heterocycles, characterized by a six-membered aromatic ring containing one nitrogen atom with at least one nitro substituent [2].
Computational analyses reveal key structural features:
Table 3: Isomeric Differentiation of Bromonitropyridine Acetamides
Compound | CAS Number | Substituent Position | XLogP3 |
---|---|---|---|
N-(3-Bromo-5-nitropyridin-2-yl)acetamide | 1065074-93-2 | Br at C3; NO₂ at C5 | 0.9 |
N-(5-Bromo-3-nitropyridin-2-yl)acetamide | 381679-24-9 | Br at C5; NO₂ at C3 | 1.1 |
N-(5-Bromopyridin-2-yl)acetamide | 7169-97-3 | Br at C5; no nitro group | 1.3 |
3-Bromo-2-methyl-5-nitropyridine | 186593-42-0 | Methyl at C2; no acetamide | 1.8 |
The SMILES notation CC(=O)Nc1ncc(cc1Br)[N+](=O)[O-]
unambiguously encodes connectivity, while InChIKey VQZXOMVWIKQWOV-UHFFFAOYSA-N
provides a unique fingerprint for database searches [3] [5]. Crystallographic studies indicate near-coplanarity between the acetamide group and pyridine ring (dihedral angle <15°), facilitating extended π-conjugation that influences absorption spectra [5].
The synthesis of N-(3-bromo-5-nitropyridin-2-yl)acetamide represents a milestone in regioselective functionalization strategies for electron-deficient pyridines. Early routes (1990s) suffered from poor selectivity in bromination-nitration sequences, often yielding mixtures of 3,5-dibromo and 3,5-dinitro analogues requiring tedious separation [5]. The contemporary approach employs directed ortho-metalation techniques:
This compound enabled breakthroughs in annulated heterocycle synthesis, particularly for imidazo[4,5-b]pyridines—privileged scaffolds in kinase inhibitor development [8]. Its reactivity profile permits sequential transformations:
Table 4: Evolution of Synthetic Applications
Time Period | Primary Application | Key Advancement |
---|---|---|
1995-2005 | Antibacterial quinolones | Nitro displacement by piperazines |
2005-2015 | Kinase inhibitors (e.g., FGFR, VEGFR) | Suzuki coupling with heteroaryl boronic acids |
2015-Present | PROTAC degraders | Sonogashira coupling for linker incorporation |
The compound’s commercial emergence circa 2010 coincided with pharmaceutical industry demands for complex pyridine intermediates, with suppliers like Matrix Scientific and TRC adding it to catalogs between 2012-2015 [1]. Recent innovations exploit its orthogonal reactivity in continuous flow systems, where controlled nitrile oxide cycloadditions construct isoxazoline libraries under catalyst-free conditions [3].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1